molecular formula C13H15BrN2 B8298019 (6-Bromo-2-quinolyl)methyl(methylethyl)amine

(6-Bromo-2-quinolyl)methyl(methylethyl)amine

Cat. No. B8298019
M. Wt: 279.18 g/mol
InChI Key: CDRNGIZKDMWMIR-UHFFFAOYSA-N
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Patent
US07902369B2

Procedure details

Under nitrogen atmosphere, 180 mg of N-methylisopropylamine, and 200 g of potassium carbonate were added at room temperature sequentially to 5 ml solution of dimethylsulfonamide with 63 g of 2-chloro-6-bromoquinoline, and the mixture was stirred at 110° C. for 4 hours. Water was added to the reaction solution, extracted with ethyl acetate. Ethyl acetate layer was washed with saturated saline solution, and dried with anhydrous sodium sulfate. The solvents were distilled outunder reduced pressure, and the residues were separated and purified by silicagel chromatography (hexane/ethyl acetate=3/1) to obtain 18 mg of the above compound as a white solid.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH:3]([CH3:5])[CH3:4].C(=O)([O-])[O-].[K+].[K+].CN(C)S(=O)=O.Cl[C:19]1[CH:28]=[CH:27][C:26]2[C:21](=[CH:22][CH:23]=[C:24]([Br:29])[CH:25]=2)[N:20]=1>O>[Br:29][C:24]1[CH:25]=[C:26]2[C:21](=[CH:22][CH:23]=1)[N:20]=[C:19]([N:2]([CH3:1])[CH:3]([CH3:5])[CH3:4])[CH:28]=[CH:27]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
CNC(C)C
Name
Quantity
200 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)=O)C
Name
Quantity
63 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Ethyl acetate layer was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvents were distilled outunder reduced pressure
CUSTOM
Type
CUSTOM
Details
the residues were separated
CUSTOM
Type
CUSTOM
Details
purified by silicagel chromatography (hexane/ethyl acetate=3/1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C2C=CC(=NC2=CC1)N(C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: CALCULATEDPERCENTYIELD 2.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.